molecular formula C26H21N3O2 B12132529 N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide

N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide

Cat. No.: B12132529
M. Wt: 407.5 g/mol
InChI Key: IKFYSDQJDCWVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazolinone-carboxamide class, characterized by a fused tetrahydroquinazolinone core substituted with a 4-methylphenyl group at position 7 and a naphthalene-1-carboxamide moiety at position 2. Its structural features suggest similarities to other carboxamide- and quinazolinone-based molecules studied for biological activity .

Properties

Molecular Formula

C26H21N3O2

Molecular Weight

407.5 g/mol

IUPAC Name

N-[7-(4-methylphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C26H21N3O2/c1-16-9-11-17(12-10-16)19-13-23-22(24(30)14-19)15-27-26(28-23)29-25(31)21-8-4-6-18-5-2-3-7-20(18)21/h2-12,15,19H,13-14H2,1H3,(H,27,28,29,31)

InChI Key

IKFYSDQJDCWVHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methylbenzaldehyde with 2-aminobenzamide to form the quinazolinone core. This intermediate is then reacted with naphthalene-1-carboxylic acid chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the anticancer properties of compounds structurally related to N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide. Research indicates that similar compounds exhibit significant growth inhibition against various cancer cell lines.

Case Study: Anticancer Activity

A study investigated the anticancer activity of related quinazoline derivatives. The results demonstrated that these compounds showed substantial growth inhibition percentages (PGIs) against multiple cancer cell lines including SNB-19 and OVCAR-8. For instance, a compound with a similar structure displayed PGIs of 86.61% and 85.26%, respectively .

CompoundCell LinePercent Growth Inhibition
6hSNB-1986.61%
6hOVCAR-885.26%
6hNCI-H4075.99%

Antimicrobial Studies

The antimicrobial potential of this compound and its derivatives has been explored in various studies. These compounds have shown effectiveness against both bacterial and fungal strains.

Case Study: Antimicrobial Activity

In a comprehensive evaluation, newly synthesized derivatives were tested for their antibacterial properties against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds demonstrated significant activity with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis .

CompoundTarget MicroorganismMinimum Inhibitory Concentration (µg/ml)
6dMycobacterium smegmatis6.25
9cPseudomonas aeruginosa12.50

Drug Design and Development

The structural characteristics of this compound make it a suitable candidate for further drug development. Its ability to interact with biological targets can be exploited in designing new therapeutic agents.

Insights into Structure Activity Relationship (SAR)

Understanding the structure activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications in the molecular framework can lead to enhanced efficacy and reduced toxicity profiles. For instance, variations in substituents on the naphthalene ring have been shown to impact biological activity significantly .

Mechanism of Action

The mechanism of action of N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Structural Analog: 5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (Compound 6g)

Key Differences :

  • Core Structure: Compound 6g features a 1,2,4-triazole ring fused to a naphthalene-carbothioate group, whereas the target compound has a tetrahydroquinazolinone-carboxamide scaffold.
  • Substituents : The methoxybenzyl group in 6g contrasts with the 4-methylphenyl group in the target compound.
  • Functional Groups : The carbothioate (C=S) in 6g differs from the carboxamide (C=O) in the target, influencing polarity and binding interactions .

Analog with Carboxamide Backbone: (S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide

Key Differences :

  • Core Structure: This analog retains the naphthalene-carboxamide group but replaces the tetrahydroquinazolinone with a quinuclidine (a bicyclic amine).
  • Biological Relevance: The quinuclidine moiety is common in cholinergic agents, whereas the tetrahydroquinazolinone in the target compound may target kinases or topoisomerases.

Cephalosporin-Based Thiadiazole Derivatives

While unrelated in core structure, cephalosporin derivatives like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid highlight the importance of heterocyclic substituents (e.g., thiadiazole) in antibiotic activity.

Research Findings and Limitations

  • Biological Data Gap: No direct activity data for the target compound are provided in the evidence. However, analogs like Compound 6g and quinuclidine derivatives suggest that substituent choice (e.g., methyl vs. methoxy groups) critically impacts solubility and target affinity.
  • Thermal Stability : The target compound’s melting point is unreported, but analogs like the quinuclidine derivative melt at 157–159°C, indicating moderate thermal stability for carboxamides .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with condensation of 4-methylbenzaldehyde derivatives with naphthalene-1-carboxamide precursors. Reaction optimization includes:

  • Temperature control : Maintaining 60–80°C during cyclization to form the quinazolinone core .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts : Acidic or basic catalysts (e.g., KOH) accelerate condensation and cyclization steps .
  • Monitoring : Thin-layer chromatography (TLC) and mass spectrometry (MS) are used to track reaction progress and purity .

Q. How is the compound characterized structurally and spectroscopically?

  • Methodological Answer : Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm substituent positions on the quinazolinone and naphthalene moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected ~435 g/mol based on analogous compounds) .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding biological interactions (if single crystals are obtainable) .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodological Answer : Initial screening includes:

  • Enzyme inhibition assays : Targets like kinases or proteases are tested using fluorometric or colorimetric substrates .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess potential therapeutic windows .
  • Molecular docking : Computational models predict binding affinities to receptors (e.g., EGFR) using software like AutoDock .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

  • Dose-response validation : Replicate assays across multiple concentrations to confirm IC50_{50} values .
  • Structural analogs : Compare activity of derivatives (e.g., fluorobenzyl vs. methylphenyl substituents) to isolate pharmacophores .
  • Orthogonal assays : Validate results using independent methods (e.g., SPR for binding kinetics alongside enzyme assays) .

Q. What strategies improve yield and scalability of the synthesis?

  • Methodological Answer :

  • Flow chemistry : Continuous flow reactors reduce side reactions and improve reproducibility for industrial-scale synthesis .
  • Microwave-assisted synthesis : Accelerates reaction times (e.g., cyclization steps reduced from hours to minutes) .
  • Purification : Column chromatography with gradient elution (hexane:ethyl acetate) enhances purity (>95%) .

Q. How does the compound’s stereochemistry influence its mechanism of action?

  • Methodological Answer :

  • Chiral resolution : Use chiral HPLC columns to separate enantiomers and test individual activity .
  • Molecular dynamics simulations : Predict stereospecific interactions with biological targets (e.g., ATP-binding pockets) .
  • X-ray co-crystallography : Resolve ligand-target complexes to confirm binding modes .

Q. What computational methods predict its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

  • Methodological Answer :

  • In silico tools : SwissADME or pkCSM predict logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability .
  • Toxicity profiling : ProTox-II identifies potential hepatotoxicity or mutagenicity risks .

Safety and Handling Protocols

  • Hazard Mitigation :
    • Skin/eye protection : Use nitrile gloves and goggles; avoid dust formation .
    • Storage : Store at 2–8°C in airtight containers to prevent degradation .
    • Waste disposal : Incinerate via certified hazardous waste facilities .

Future Research Directions

  • Targeted drug delivery : Conjugate with nanoparticles to enhance bioavailability .
  • Resistance studies : Investigate mutations in kinase domains that reduce compound efficacy .
  • Green synthesis : Explore biocatalytic routes using engineered enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.